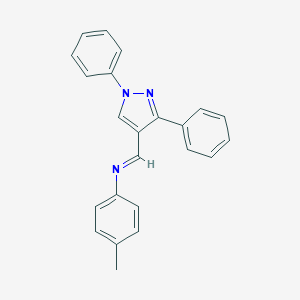
2-acetyl-4-methoxyphenyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-4-methoxyphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom on the benzoic acid moiety and an acetyl group on the methoxy-phenyl ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-acetyl-4-methoxy-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-acetyl-4-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-acetyl-4-methoxyphenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-acetyl-4-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids and alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-benzoic acid methyl ester
- 4-Bromo-benzoic acid ethyl ester
- 4-Bromo-benzoic acid phenyl ester
Uniqueness
2-acetyl-4-methoxyphenyl 4-bromobenzoate is unique due to the presence of both an acetyl group and a methoxy group on the phenyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H13BrO4 |
|---|---|
Peso molecular |
349.17g/mol |
Nombre IUPAC |
(2-acetyl-4-methoxyphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H13BrO4/c1-10(18)14-9-13(20-2)7-8-15(14)21-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
Clave InChI |
QIUPVIWZIPCPRL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


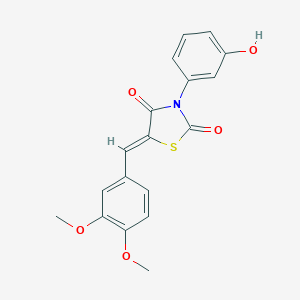
![3-[3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B416449.png)
![methyl 4-[(2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B416450.png)

![4-{[3-(Benzoylamino)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B416452.png)
![5-(3-hydroxybenzylidene)-2-{4-[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416453.png)
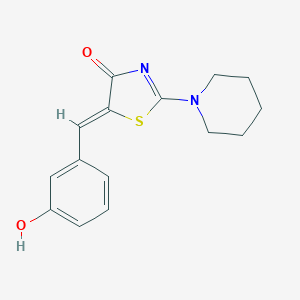
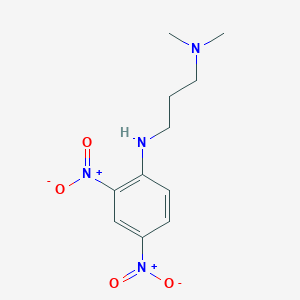

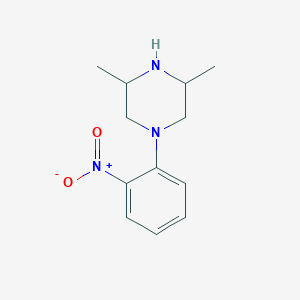
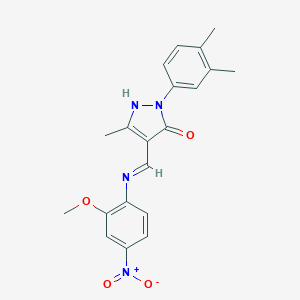
![8-{[3-(Dimethylamino)propyl]amino}-5-nitroquinoline](/img/structure/B416465.png)

